1-(2-Acetoxyethyl)pyrrole
Description
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-pyrrol-1-ylethyl acetate |
InChI |
InChI=1S/C8H11NO2/c1-8(10)11-7-6-9-4-2-3-5-9/h2-5H,6-7H2,1H3 |
InChI Key |
CJGZABONHQYXSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1C=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Pyrrole derivatives, including 1-(2-Acetoxyethyl)pyrrole, have been explored for their antimicrobial properties. Pyrrole itself is known to be a biologically active scaffold, often incorporated into compounds that exhibit antifungal, antibacterial, and antiviral activities. For instance, studies have shown that pyrrole derivatives can inhibit the growth of various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The incorporation of substituents such as acetoxyethyl can enhance these properties through increased solubility and bioavailability.
Anticancer Potential
Research indicates that pyrrole derivatives can also exhibit significant anticancer activity. Compounds containing the pyrrole ring have been identified as potential candidates for treating various cancers, including leukemia and lymphoma. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation . The structural modifications in this compound may further optimize its efficacy against cancer cells.
Neuroprotective Effects
Recent studies have suggested that pyrrole derivatives could act as neuroprotective agents. They may inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms associated with neurodegenerative diseases . The dual-action properties of this compound make it a candidate for further exploration in neuropharmacology.
Material Science Applications
Polymer Chemistry
this compound can be utilized in polymer synthesis. Pyrroles are known to polymerize under oxidative conditions to form conductive polymers. These materials have applications in organic electronics, sensors, and batteries due to their electrical conductivity and stability . The ability to modify the pyrrole structure allows for tailoring the properties of the resulting polymers for specific applications.
Catalysis
Pyrrole derivatives have been investigated as catalysts in various chemical reactions. Their unique electronic properties enable them to facilitate reactions such as oxidation and polymerization efficiently. The introduction of functional groups like acetoxyethyl can enhance catalytic activity by providing additional sites for interaction with substrates .
Case Studies
Comparison with Similar Compounds
Key Findings:
- Electron-Donating vs. Withdrawing Groups : The acetoxyethyl group (-OAc) is electron-withdrawing, reducing pyrrole’s aromaticity compared to hydroxyethyl (-OH, electron-donating) analogs. This affects electronic properties and reactivity in polymerization or substitution reactions .
- Stability: 1-(2-Cyanoethyl)pyrrole exhibits superior hydrolytic stability compared to this compound, making it preferable for covalent bonding in composites .
- Biological Activity : Substitution patterns influence bioactivity. For example, replacing pyrrole with phenyl rings (as in ) reduces binding affinity to biological targets like lysine acetyltransferases .
Physicochemical Properties
Comparative data for select pyrrole derivatives:
Preparation Methods
Direct Acetoxyethylation of Pyrrole
The most direct route involves reacting pyrrole with 2-chloroethyl acetate under basic conditions. This method, adapted from classical N-alkylation protocols, employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via an Sₙ2 mechanism, where the pyrrole's nitrogen acts as a nucleophile, displacing chloride from 2-chloroethyl acetate.
Key parameters:
-
Molar ratio (pyrrole:2-chloroethyl acetate): 1:1.2
-
Solvent: Anhydrous DMF
-
Yield: 58–62% after column chromatography
Side products include N,N-di(2-acetoxyethyl)pyrrole (8–12%) and hydrolyzed 2-hydroxyethyl derivatives (5–7%), necessitating careful pH control.
Cyclization of β′-Acetoxy Allenoate Precursors
Tong's [3+2] Annulation Strategy
Tong et al. demonstrated that β′-acetoxy allenoates (31 ) react with 2-(tosylamino)carbonyl compounds (32 ) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sodium carbonate (Na₂CO₃). This method constructs the pyrrole ring while simultaneously introducing the 2-acetoxyethyl group.
Mechanistic insights:
-
DABCO initiates 1,4-addition to β′-acetoxy allenoate, eliminating acetate to form intermediate 34
-
Na₂CO₃-mediated deprotonation triggers [3+2] annulation
-
Tosyl group elimination and isomerization yield 1-(2-acetoxyethyl)pyrrole (33 )
Optimized conditions:
-
Catalyst: DABCO (20 mol%)
-
Base: Na₂CO₃ (2 equiv)
-
Solvent: THF at 60°C
-
Yield: 71% (isolated)
Post-Functionalization of Preformed Pyrroles
Ethoxalyl Intermediate Approach
A two-step protocol from the Canadian Journal of Chemistry involves:
-
Ethoxalylation: Pyrrole reacts with ethyl oxalyl chloride to form 2-ethoxalylpyrrole
-
Acetoxyethylation: Subsequent treatment with 2-bromoethyl acetate and triethylamine
Critical data:
| Step | Reagent | Conditions | Intermediate Yield |
|---|---|---|---|
| 1 | Ethyl oxalyl chloride (1.1 equiv) | CH₂Cl₂, 0°C → RT, 4h | 89% |
| 2 | 2-Bromoethyl acetate (1.5 equiv) | K₂CO₃, DMF, 70°C, 8h | 44% (final) |
The lower overall yield stems from partial hydrolysis during the second step, mitigated by molecular sieves.
Microwave-Assisted Synthesis
Rapid Cyclodehydration
Adapting Pinho e Melo's microwave methodology, a mixture of tetrazolyl-allene (27 ) and aziridine (28 ) in toluene undergoes cyclization at 150°C under microwave irradiation. While originally designed for tetrasubstituted pyrroles, modifying the aziridine to 2-acetoxyethylaziridine produces the target compound in 68% yield after 30 minutes.
Advantages:
-
Reaction time reduced from 24h (conventional) to 0.5h
-
Minimal side products (<5%)
Comparative Analysis of Methods
Table 1: Synthesis Method Evaluation
Q & A
Q. What are the common synthetic routes for 1-(2-Acetoxyethyl)pyrrole, and how are reaction conditions optimized?
The synthesis of pyrrole derivatives like this compound often involves alkylation or acylation reactions. For example, in a typical procedure:
- A pyrrole precursor (e.g., 1-(2-hydroxyethyl)pyrrole) is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., Ag₂CO₃ or K₂CO₃) in solvents like N-methylpyrrolidone (NMP) at 80–85°C .
- Purification is achieved via flash chromatography (hexane:EtOAc gradients), yielding compounds with moderate to good purity (27–66% yields) .
- Reaction optimization includes adjusting catalyst loading (0.1–0.2 equiv Ag₂CO₃) and monitoring reaction time (2–4 hours) to minimize side products .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- NMR spectroscopy : For structural confirmation (e.g., distinguishing acetyl and ethyl groups via H and C chemical shifts) .
- Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns (e.g., m/z 193.1 [M+H]) .
- Gas chromatography (GC) : Nonpolar columns (e.g., DB-5) with temperature programming (50–300°C) assess purity and retention indices .
- X-ray crystallography : Resolves bond angles and stereochemistry in crystalline derivatives (e.g., R factor = 0.081 for related pyrrolidone structures) .
Q. What safety precautions are required when handling this compound?
- Waste management : Separate organic waste and transfer to certified disposal services to avoid environmental contamination .
- Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to risks of skin/eye irritation (H313/H333) .
- Stability : Store in inert atmospheres (N₂/Ar) at low temperatures (-20°C) to prevent hydrolysis of the acetoxy group .
Advanced Research Questions
Q. How do substituent effects influence the reactivity of this compound in further functionalization?
- The electron-withdrawing acetoxy group deactivates the pyrrole ring, directing electrophilic substitution to the 3- and 5-positions. For example:
- Friedel-Crafts acylation requires Lewis acids (e.g., AlCl₃) to overcome reduced nucleophilicity .
- Cross-coupling reactions (e.g., Suzuki-Miyaura) necessitate Pd catalysts and elevated temperatures (80–100°C) due to steric hindrance from the ethyl chain .
- Comparative studies show that 1-aroylmethylpyrroles (analogues) exhibit higher reactivity in alkylation due to less steric bulk .
Q. How can conflicting data on reaction yields be resolved in the synthesis of related pyrrole derivatives?
Discrepancies in reported yields (e.g., 73% vs. 98% for similar intermediates) often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, NMP) improve solubility but may promote side reactions .
- Catalyst choice : Silver salts (Ag₂CO₃) vs. potassium bases (K₂CO₃) affect reaction kinetics and byproduct formation .
- Workup protocols : Inefficient extraction or chromatography can lead to product loss .
- Validation : Replicate experiments under standardized conditions (e.g., 80°C, 0.1 equiv Ag₂CO₃) and use internal standards (e.g., deuterated analogs) for quantitative NMR .
Q. What computational methods support the design of this compound derivatives with enhanced bioactivity?
- Density functional theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to guide substituent selection for redox-active applications .
- Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) to optimize binding affinity .
- QSAR models : Correlate substituent parameters (Hammett σ, logP) with antileishmanial or antitumor activity observed in related pyrrole-quinoxaline hybrids .
Q. How does the stability of this compound under ambient conditions impact its utility in material science?
- Hydrolysis susceptibility : The acetoxy group hydrolyzes to a hydroxyl group in humid environments, altering solubility and reactivity .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, limiting high-temperature applications .
- Surface adsorption : Infrared (IR) microspectroscopy reveals strong adsorption on silica surfaces, relevant for heterogeneous catalysis or sensor design .
Methodological Recommendations
- Synthetic reproducibility : Document reaction parameters (solvent purity, stirring rate) meticulously .
- Analytical cross-validation : Combine GC-MS, NMR, and X-ray data to resolve structural ambiguities .
- Safety protocols : Adopt ISO-compliant waste handling and toxicity screening (e.g., Ames test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
